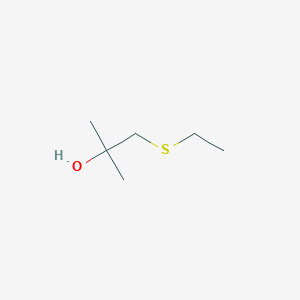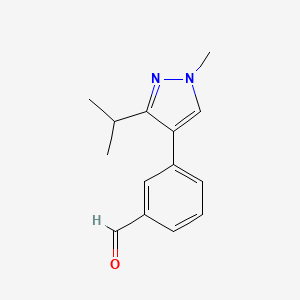
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a benzaldehyde group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde typically involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where the pyrazole and benzaldehyde are heated together in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Oxidation: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzoic acid.
Reduction: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities .
Medicine: The compound’s derivatives are investigated for their potential use as enzyme inhibitors, receptor modulators, and other bioactive agents. Its structural features make it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes .
Mécanisme D'action
The mechanism of action of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzoic acid: An oxidation product of the aldehyde compound.
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzyl alcohol: A reduction product of the aldehyde compound.
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzene: A derivative where the aldehyde group is replaced by a hydrogen atom.
Uniqueness: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its similar compounds. The presence of the aldehyde group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C14H16N2O/c1-10(2)14-13(8-16(3)15-14)12-6-4-5-11(7-12)9-17/h4-10H,1-3H3 |
Clé InChI |
BACSONJEGANZFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C=C1C2=CC=CC(=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
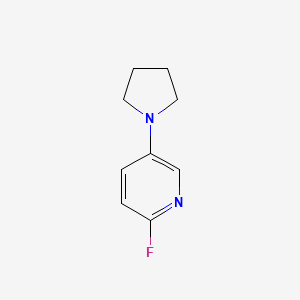
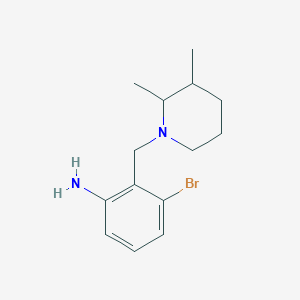
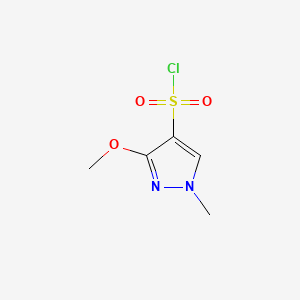
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
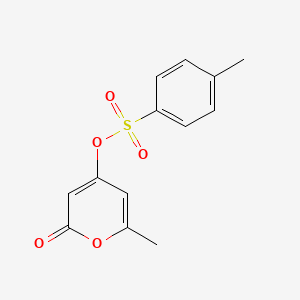

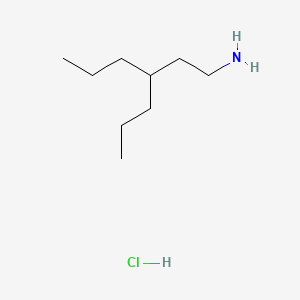

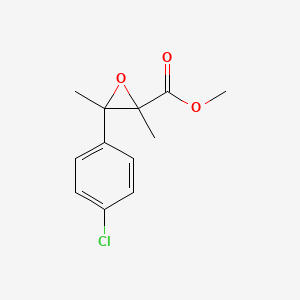
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
